molecular formula C18H24I3N3O9 B127472 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide CAS No. 104517-96-6

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide

Cat. No.: B127472
CAS No.: 104517-96-6
M. Wt: 807.1 g/mol
InChI Key: QDBZQPODJFKLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C18H24I3N3O9 and its molecular weight is 807.1 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ioversol Related Compound B, also known as 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide, is a non-ionic compound with a tri-iodinated benzene ring . Its primary targets are various types of organs and tissues that are visualized during diagnostic procedures .

Mode of Action

The compound works by attenuating X-rays due to the high atomic density of iodine . When administered intravascularly, it enhances the contrast between vessels in the path of the flow of the contrast medium and normal tissue . This allows for the visualization of internal structures .

Biochemical Pathways

Its ability to release singlet oxygen in aqueous biological systems at physiological temperatures suggests it may interact with various biochemical pathways .

Result of Action

The primary result of the action of Ioversol Related Compound B is the enhanced visualization of internal structures during medical imaging procedures . This is achieved through the attenuation of X-rays, which provides contrast between different tissues and organs .

Action Environment

The action, efficacy, and stability of Ioversol Related Compound B can be influenced by various environmental factors. For instance, the compound’s ability to release singlet oxygen suggests that light exposure could potentially influence its action . Additionally, the compound’s stability and efficacy may be affected by temperature, as suggested by the storage conditions of its endoperoxide form .

Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c19-13-11(17(31)23-3-8(28)5-26)14(20)16(33-7-10(30)22-1-2-25)15(21)12(13)18(32)24-4-9(29)6-27/h8-9,25-29H,1-7H2,(H,22,30)(H,23,31)(H,24,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBZQPODJFKLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)COC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104517-96-6
Record name N,N'-Bis(2,3-dihydroxypropyl)-5-{[N-(2-hydroxyethyl)amino]-2-oxoethoxy}-2,4,6-triiodoisophthalamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8RN54FJV8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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